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Compound of Interest

Compound Name: GNE 2861

Cat. No.: B15603962 Get Quote

Technical Support Center: GNE-2861
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with GNE-

2861, focusing on solutions for its poor oral bioavailability.

Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of GNE-2861?

A1: GNE-2861 is a potent and selective inhibitor of group II p21-activated kinases (PAKs). Its

key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of GNE-2861

Property Value Source

Molecular Weight 406.48 g/mol

Formula C₂₂H₂₆N₆O₂

Solubility
Soluble to 100 mM in DMSO

and ethanol. Insoluble in water.
[1]

Purity ≥98%

CAS Number 1394121-05-1
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Q2: What is the likely reason for GNE-2861's poor oral bioavailability?

A2: While specific oral bioavailability data for GNE-2861 is not publicly available, its poor

aqueous solubility is a primary contributor.[1] Many kinase inhibitors with low aqueous solubility

and high lipophilicity exhibit low and variable oral absorption.[2][3][4] GNE-2861's high

permeability, suggested by a reported MDCK cell assay value (Papp (A-B) = 22.2 x 10⁻⁶ cm/s),

combined with its low aqueous solubility, would classify it as a Biopharmaceutics Classification

System (BCS) Class II compound. For BCS Class II compounds, the oral absorption is

primarily limited by their dissolution rate.

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble

compounds like GNE-2861?

A3: For BCS Class II compounds like GNE-2861, formulation strategies are key to enhancing

oral bioavailability. These strategies primarily focus on improving the dissolution rate and

apparent solubility in the gastrointestinal tract. Common approaches include:

Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug,

leading to a faster dissolution rate.

Amorphous Solid Dispersions: Dispersing GNE-2861 in a polymer matrix in an amorphous

state can significantly improve its aqueous solubility and dissolution.

Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems

(SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal fluids.

Prodrugs: Chemical modification of the GNE-2861 molecule to a more soluble prodrug that

converts to the active compound in vivo can be explored.[5][6]

Co-administration with P-glycoprotein (P-gp) inhibitors: If GNE-2861 is found to be a

substrate of efflux transporters like P-gp, co-administration with an inhibitor could increase its

intestinal absorption.[7]
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Possible Cause: Poor dissolution of GNE-2861 in the gastrointestinal tract.

Solutions:

Formulation Optimization:

Aqueous Suspension: For initial studies, a homogeneous suspension can be prepared

using 0.5% carboxymethylcellulose sodium (CMC-Na) for oral gavage.

Enabling Formulations: For improved exposure, consider developing one of the following

formulations:

Micronized Suspension: Reduce the particle size of GNE-2861 to the low micron range.

Amorphous Solid Dispersion: Prepare a solid dispersion of GNE-2861 with a suitable

polymer (e.g., PVP, HPMC).

Lipid-Based Formulation: Develop a SEDDS formulation. A suggested starting point for

an in vivo formulation for oral administration is 10% DMSO, 40% PEG300, 5% Tween

80, and 45% Saline.[8]

Dose and Vehicle Evaluation:

Conduct a dose-escalation study to assess dose proportionality. Lack of dose-linearity can

indicate solubility-limited absorption.

Ensure the vehicle used is appropriate and does not cause precipitation of the compound

upon administration.

Experimental Workflow for Formulation Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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